

Technical Guide: 3,5-dichloro-6-methyl-1H-indazole

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Compound of Interest

Compound Name: 3,5-dichloro-6-methyl-1H-indazole

Cat. No.: B597553

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1207175-10-7

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of pharmacological activities.^[1] The indazole scaffold is a privileged structure found in numerous compounds with applications as anti-cancer, anti-inflammatory, and antimicrobial agents.^{[1][2]} This technical guide focuses on **3,5-dichloro-6-methyl-1H-indazole**, providing essential information for researchers and professionals in drug development. Due to the limited publicly available data for this specific compound, this guide incorporates information from closely related analogues to provide a comprehensive overview of its expected properties and potential applications.

Physicochemical Properties

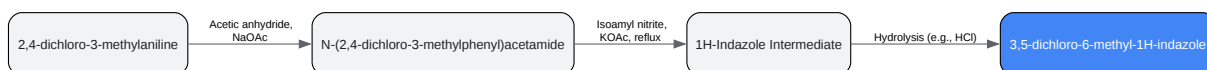
Quantitative data for **3,5-dichloro-6-methyl-1H-indazole** is not extensively published. The following table summarizes available information and predicted properties based on its chemical structure and data from similar compounds.

Property	Value	Source
CAS Number	1207175-10-7	
Molecular Formula	C ₈ H ₆ Cl ₂ N ₂	-
Molecular Weight	201.05 g/mol	-
Appearance	White powder	[3]
Purity	≥99%	[3]
Storage Temperature	2-8°C	[3]
Predicted LogP	3.2	ChemDraw
Predicted pKa	11.5 (most acidic), 0.8 (most basic)	ChemDraw
Predicted Melting Point	Not Available	-
Predicted Boiling Point	Not Available	-
Predicted Solubility	Sparingly soluble in water	Based on analogue data[4]

Synthesis and Experimental Protocols

While a specific, published protocol for the synthesis of **3,5-dichloro-6-methyl-1H-indazole** is not readily available, a plausible synthetic route can be devised based on established methods for analogous substituted indazoles, such as the Jacobson reaction, which involves the cyclization of a substituted 2-methylaniline derivative.[5][6]

Hypothetical Synthesis Workflow



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Caption: Hypothetical synthesis workflow for **3,5-dichloro-6-methyl-1H-indazole**.

Representative Experimental Protocol: Jacobson Indazole Synthesis

This protocol is a representative method adapted from the synthesis of similar substituted indazoles and would require optimization for the target compound.^{[5][6]}

Step 1: Acetylation of 2,4-dichloro-3-methylaniline

- To a solution of 2,4-dichloro-3-methylaniline (1.0 eq) in glacial acetic acid, add sodium acetate (1.2 eq).
- Slowly add acetic anhydride (1.5 eq) to the mixture at room temperature.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
- Collect the solid by vacuum filtration, wash with water, and dry to yield N-(2,4-dichloro-3-methylphenyl)acetamide.

Step 2: Cyclization to form the Indazole Ring

- Suspend N-(2,4-dichloro-3-methylphenyl)acetamide (1.0 eq) and potassium acetate (0.3 eq) in a suitable high-boiling solvent (e.g., toluene).
- Heat the mixture to reflux (approximately 110-120°C).
- Slowly add isoamyl nitrite (2.0 eq) dropwise to the refluxing mixture.
- Continue refluxing for 12-24 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

Step 3: Hydrolysis to **3,5-dichloro-6-methyl-1H-indazole**

- To the crude product from the previous step, add a solution of hydrochloric acid (e.g., 6M HCl).
- Heat the mixture at 60-80°C for 2-4 hours.
- Cool the reaction to 0°C and neutralize with a base (e.g., NaOH solution) to precipitate the product.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain **3,5-dichloro-6-methyl-1H-indazole**.

Biological Activity and Potential Applications

The indazole core is a key pharmacophore in many kinase inhibitors.^[7] While there is no specific biological data for **3,5-dichloro-6-methyl-1H-indazole**, its structural features suggest it may also function as a kinase inhibitor.

Kinase Inhibitory Potential of a Structurally Related Analogue

The following table presents data for a structurally similar compound, highlighting the potential of this chemical class.

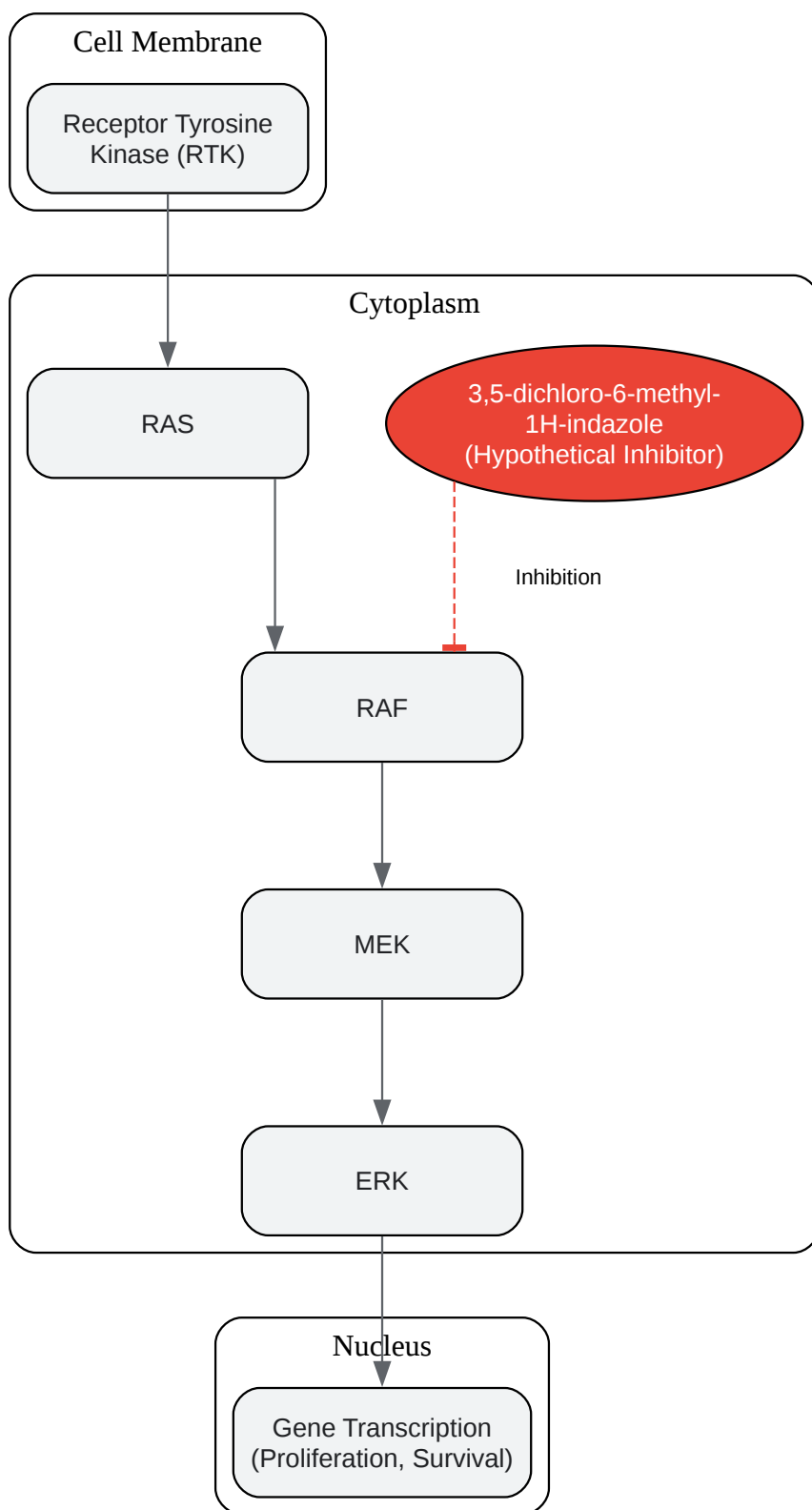
Compound	Target Kinase	IC ₅₀ (nM)	Reference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide	FGFR1	30.2	[7]

This data suggests that substituted dichloro-indazoles can be potent kinase inhibitors. It is plausible that **3,5-dichloro-6-methyl-1H-indazole** could serve as a scaffold or intermediate for

the development of inhibitors targeting various kinases.

Hypothetical Signaling Pathway Inhibition

Many indazole-based kinase inhibitors target pathways crucial for cancer cell proliferation and survival, such as the MAP kinase (MAPK) pathway.[8]



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Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Conclusion

3,5-dichloro-6-methyl-1H-indazole is a substituted indazole with potential applications in drug discovery, particularly as a scaffold for the development of kinase inhibitors. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. Further research is warranted to fully elucidate the physicochemical properties, synthetic accessibility, and biological activity of this compound.

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